N,N-diethyl-4-methylpent-4-en-2-yn-1-amine
Overview
Description
N,N-diethyl-4-methylpent-4-en-2-yn-1-amine is an organic compound with the molecular formula C10H17N It is characterized by its unique structure, which includes both alkyne and alkene functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-methylpent-4-en-2-yn-1-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of N,N-diethylamine with 4-methylpent-4-en-2-yn-1-yl chloride. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-4-methylpent-4-en-2-yn-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the alkyne and alkene groups into alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce the alkyne and alkene groups.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction can produce N,N-diethyl-4-methylpentane.
Scientific Research Applications
N,N-diethyl-4-methylpent-4-en-2-yn-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, such as its role as a precursor for drug development, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-diethyl-4-methylpent-4-en-2-yn-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of both alkyne and alkene groups allows it to participate in various chemical reactions, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-4-methylpent-4-en-2-amine: Lacks the alkyne group, which affects its reactivity and applications.
N,N-diethyl-4-methylpent-4-yn-1-amine: Contains an alkyne group but lacks the alkene group, leading to different chemical properties.
Uniqueness
N,N-diethyl-4-methylpent-4-en-2-yn-1-amine is unique due to the presence of both alkyne and alkene groups, which confer distinct reactivity and versatility in chemical synthesis and biological applications. This dual functionality makes it a valuable compound in various fields of research.
Properties
IUPAC Name |
N,N-diethyl-4-methylpent-4-en-2-yn-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N/c1-5-11(6-2)9-7-8-10(3)4/h3,5-6,9H2,1-2,4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUVOEXGECEACZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CC(=C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50365813 | |
Record name | N,N-diethyl-4-methylpent-4-en-2-yn-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50365813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28885-03-2 | |
Record name | N,N-diethyl-4-methylpent-4-en-2-yn-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50365813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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